molecular formula C6H10BrClN2 B1450322 2-Bromo-1-isopropyl-1H-imidazole hydrochloride CAS No. 1609396-67-9

2-Bromo-1-isopropyl-1H-imidazole hydrochloride

Cat. No.: B1450322
CAS No.: 1609396-67-9
M. Wt: 225.51 g/mol
InChI Key: JYAOHTXIVDGATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-isopropyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C6H9BrN2·HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropyl-1H-imidazole hydrochloride typically involves the bromination of 1-isopropyl-1H-imidazole. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-isopropyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-isopropyl-1H-imidazole hydrochloride is unique due to the presence of both the bromine atom and the isopropyl group, which confer specific reactivity and binding properties. These features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-1-propan-2-ylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.ClH/c1-5(2)9-4-3-8-6(9)7;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAOHTXIVDGATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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